molecular formula C4H8N4O B8715405 4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2h)-one

4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2h)-one

Cat. No. B8715405
M. Wt: 128.13 g/mol
InChI Key: FIFXOUHQMGZUTO-UHFFFAOYSA-N
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Patent
US05648487

Procedure details

A mixture of 85 g of 4-acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro- 1,2,4-triazine, 63 ml of hydrochloric acid (37%) and 250 ml of methanol is stirred for 4 hours at 50° C. After cooling to 15° C., 82 g of sodium acetate are added, the mixture is stirred for a further 15 minutes, and the solvent is removed by evaporation. The residue is taken up in 100 ml of ethanol, and the solvent is removed again in vacuo. The residue is taken up in 1200 ml of acetonitrile, undissolved salt precipitates are filtered off, the filtrate is evaporated to dryness, the residue is caused to crystallize by adding 50 ml of acetic acid ethyl ester at ambient temperature, and the crystals are filtered off and dried yielding 54.6 g (85% of the theoretical amount) of the title compound having a melting point of 113°-118° C.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][N:5]1[CH2:10][C:9]([CH3:11])=[N:8][NH:7][C:6]1=[O:12])(=O)C.Cl.C([O-])(=O)C.[Na+]>CO>[NH2:4][N:5]1[CH2:10][C:9]([CH3:11])=[N:8][NH:7][C:6]1=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
85 g
Type
reactant
Smiles
C(C)(=O)NN1C(NN=C(C1)C)=O
Name
Quantity
63 mL
Type
reactant
Smiles
Cl
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
82 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
is stirred for 4 hours at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 15° C.
STIRRING
Type
STIRRING
Details
the mixture is stirred for a further 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the solvent is removed by evaporation
CUSTOM
Type
CUSTOM
Details
the solvent is removed again in vacuo
CUSTOM
Type
CUSTOM
Details
undissolved salt precipitates
FILTRATION
Type
FILTRATION
Details
are filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to crystallize
ADDITION
Type
ADDITION
Details
by adding 50 ml of acetic acid ethyl ester at ambient temperature
FILTRATION
Type
FILTRATION
Details
the crystals are filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NN1C(NN=C(C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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